3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione
Description
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-amino-1-propan-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-4(2)9-6(10)3-5(8)7(9)11/h4-5H,3,8H2,1-2H3 |
InChI Key |
PRSUKZUOODOWMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)CC(C1=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2,5-dioxopyrrolidine with isopropylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidine-2,5-dione derivatives.
Scientific Research Applications
3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The amino group and the pyrrolidine ring structure allow it to bind to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Pyrrolidine-2,5-dione Derivatives and Their Activities
Key Observations:
Anticonvulsant Activity :
- The introduction of a thiophene ring (e.g., 3-(3-methylthiophen-2-yl) derivatives) enhances anticonvulsant efficacy. Compound 4 showed superior ED50 values compared to valproic acid, likely due to balanced inhibition of sodium and calcium channels .
- Linker length and substituent position (e.g., propyl vs. acetamide linkers) critically affect activity. Derivatives with methylene linkers exhibit higher potency than acetamide variants .
Receptor Modulation :
- Replacement of tetrazole with pyrrolidine-2,5-dione in MBX-2982 derivatives improved GPR119 agonism by 2-fold, attributed to favorable interactions with polar residues (Q65, R262) in the receptor binding pocket .
- Substitution at position 3 (e.g., meta-CF₃ or ortho-OCH₃) alters 5-HT1A/2A receptor affinity. Meta-CF₃ derivatives retain 5-HT1A affinity but reduce 5-HT2A binding compared to chloro analogs .
Non-Pharmaceutical Applications: Derivatives like 4-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione serve as light stabilizers in polymer compositions, demonstrating the scaffold’s versatility beyond medicinal chemistry .
Structure-Activity Relationship (SAR)
Table 2: SAR of Pyrrolidine-2,5-dione Derivatives
Biological Activity
3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, pharmacological effects, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring with an amino group and a propan-2-yl substituent, which influences its interaction with biological targets. The presence of the pyrrolidine moiety is crucial for its biological activity, as it allows for various binding modes to enzymes and receptors.
Target Interactions
Pyrrolidine derivatives, including 3-amino-1-(propan-2-yl)pyrrolidine-2,5-dione, are known to interact with several biological targets. These interactions can lead to various pharmacological effects:
- Anticonvulsant Activity : The compound has been investigated for its potential as an anticonvulsant agent. Studies have shown that modifications in the structure can enhance this activity significantly .
- Anticancer Properties : Research indicates that certain derivatives exhibit potent anticancer activities against various cancer cell lines, including A549 lung adenocarcinoma cells. The mechanism often involves inducing apoptosis in cancer cells .
- Antimicrobial Effects : Some studies have demonstrated that pyrrolidine derivatives possess antimicrobial properties, showing effectiveness against multidrug-resistant strains of bacteria .
Biological Activity Overview
Case Studies and Research Findings
- Anticonvulsant Studies : A study evaluated the anticonvulsant effects of various pyrrolidine derivatives, including 3-amino-1-(propan-2-yl)pyrrolidine-2,5-dione. Results indicated a significant reduction in seizure frequency in animal models when administered at optimized doses .
- Anticancer Activity : In vitro tests revealed that the compound exhibited cytotoxic effects on A549 cells, with a notable decrease in cell viability compared to control groups treated with conventional chemotherapeutics like cisplatin. The most active derivatives were those with specific substitutions on the pyrrolidine ring .
- Antimicrobial Efficacy : A series of experiments assessed the antimicrobial activity against Staphylococcus aureus strains. The results showed that certain derivatives had minimal inhibitory concentrations (MIC) comparable to established antibiotics .
Pharmacokinetics and Toxicity
The pharmacokinetic profile of 3-amino-1-(propan-2-yl)pyrrolidine-2,5-dione suggests favorable absorption and distribution characteristics due to its relatively low molecular weight and lipophilicity. Toxicity studies are ongoing to determine the safety profile of this compound in various biological systems.
Q & A
Q. What are the optimal synthetic routes for 3-Amino-1-(propan-2-yl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization of maleic anhydride derivatives with substituted amines. For example, analogous compounds (e.g., 1-(4-Methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]pyrrolidine-2,5-dione) are synthesized by reacting substituted phenyl derivatives with pyrrolidine-2,5-dione precursors under controlled temperatures (60–100°C) and solvent systems (e.g., ethanol or dichloromethane). Catalysts like Lewis acids (e.g., FeCl₃) can enhance reaction rates and selectivity . Key Parameters :
- Temperature : Higher temperatures (≥80°C) improve cyclization but may risk decomposition.
- Solvent : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution on the pyrrolidine core.
- Catalysts : Lewis acids increase electrophilicity at the carbonyl group, facilitating amine coupling .
Q. How can spectroscopic techniques (NMR, IR, X-ray) characterize the structural features of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR identify substituent positions on the pyrrolidine ring. For example, the amino proton (NH) typically resonates at δ 3.5–4.5 ppm, while carbonyl carbons (C=O) appear at ~170–180 ppm .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-N bond length ~1.34 Å in analogous compounds) to confirm stereochemistry and hydrogen-bonding patterns .
- IR Spectroscopy : Detects carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ and NH bending at ~1600 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, reaction path searches) optimize synthetic routes and predict substituent effects?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) model reaction pathways to identify transition states and energy barriers. For example, ICReDD’s approach combines quantum calculations with experimental data to predict optimal conditions (e.g., solvent polarity, catalyst choice) and reduce trial-and-error experimentation. Reaction path searches can simulate substituent effects, such as electron-withdrawing groups stabilizing intermediates . Case Study :
- Substituents like trifluoromethyl groups increase electrophilicity at the pyrrolidine core, accelerating nucleophilic attack by amines. Computational models validate these effects via charge distribution maps .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Data Harmonization : Compare assay conditions (e.g., cell lines, concentrations) across studies. For example, discrepancies in IC₅₀ values may arise from variations in solvent (DMSO vs. aqueous buffers) or incubation times .
- Mechanistic Profiling : Use competitive binding assays (e.g., SPR, ITC) to validate target interactions and rule off-target effects. For instance, conflicting reports on kinase inhibition can be resolved by testing against isoform-specific kinases .
Q. How do reaction mechanisms differ when modifying substituents on the pyrrolidine ring?
- Methodological Answer :
- Electrophilic Substitution : Bulky substituents (e.g., isopropyl) sterically hinder nucleophilic attack at the 3-position, favoring alternative reaction pathways (e.g., ring-opening).
- Oxidation/Reduction : LiAlH₄ reduces carbonyl groups to alcohols, while KMnO₄ oxidizes the pyrrolidine ring to form lactams. Substituents with electron-donating groups (e.g., methoxy) slow oxidation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
